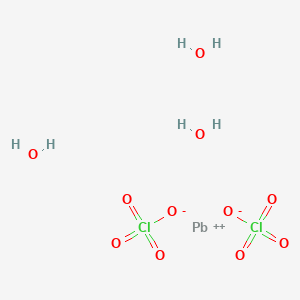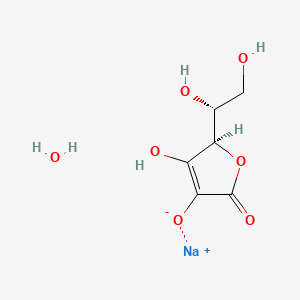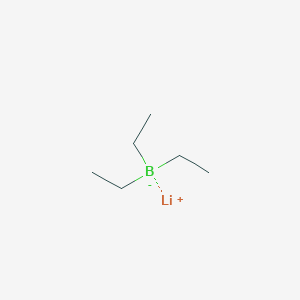
Lead(II) perchlorate trihydrate
Descripción general
Descripción
Lead(II) perchlorate trihydrate is a chemical compound with the formula Pb(ClO4)2·3H2O. It is a white crystalline solid that is soluble in water and has been used in various scientific research applications.
Aplicaciones Científicas De Investigación
Oxidation Reagent
Lead(II) perchlorate trihydrate is often used as an oxidation reagent . It can facilitate various oxidation reactions in the laboratory, making it a valuable tool in synthetic chemistry.
Protonation Agent
This compound can lead to the protonation of the pyridyl group on interaction with pyridyldithiafulvene ligands . This property can be utilized in various chemical reactions where protonation is required.
Synthesis of Calixarene Thioamides
Lead(II) perchlorate trihydrate may be used in the synthesis of calixarene thioamides . Calixarene thioamides are a type of macrocyclic compound that have potential applications in areas such as molecular recognition and sensor design.
Synthesis of Macrocyclic Lead(II) Complexes
This compound can also be used in the synthesis of macrocyclic lead(II) complexes . These complexes have potential applications in areas such as catalysis, magnetism, and materials science.
Research Use
Lead(II) perchlorate trihydrate is often used for research purposes . Its properties make it a useful compound in various areas of scientific research.
Quality Control Testing
Due to its well-defined properties, Lead(II) perchlorate trihydrate can be used in quality control testing . It can serve as a reference material for validating the accuracy and precision of analytical methods.
Mecanismo De Acción
Target of Action
Lead(II) perchlorate trihydrate is a perchlorate compound that primarily targets the pyridyl group . The pyridyl group plays a significant role in various biochemical reactions, particularly in the formation of complex organic structures.
Mode of Action
The interaction of Lead(II) perchlorate trihydrate with its targets involves the protonation of the pyridyl group . Protonation is a chemical reaction that results in the addition of a proton (H+) to an atom, molecule, or ion, making the compound more positive.
Pharmacokinetics
It is known to be extremely hygroscopic and very soluble in water , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of Lead(II) perchlorate trihydrate’s action primarily involve changes in the protonation state of the pyridyl group . These changes can potentially alter the chemical behavior of the compounds in which the pyridyl group is present.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Lead(II) perchlorate trihydrate. For instance, it is extremely hygroscopic , meaning it readily absorbs moisture from the environment. This property can affect its stability and reactivity. Furthermore, its solubility in water suggests that its action and efficacy can be influenced by the presence and amount of water in the environment.
Propiedades
IUPAC Name |
lead(2+);diperchlorate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.3H2O.Pb/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);3*1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGGEAQRICYXNM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6O11Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648474 | |
| Record name | lead(2+);diperchlorate;trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13453-62-8 | |
| Record name | lead(2+);diperchlorate;trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | lead(II) perchlorate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)
![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)



![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)



![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)



